

# An In-depth Technical Guide to Methyl 2-(3-methylphenyl)acetate

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## Compound of Interest

Compound Name: Methyl 2-(*m*-tolyl)acetate

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## Introduction

Methyl 2-(3-methylphenyl)acetate, with the IUPAC name methyl 2-(3-methylphenyl)acetate, is an organic compound of interest in synthetic chemistry and drug discovery.<sup>[1]</sup> As an ester, it serves as a valuable intermediate and building block for more complex molecules. The strategic placement of the methyl group on the aromatic ring can significantly influence the molecule's steric and electronic properties, making it a key component in the synthesis of targeted therapeutic agents. Understanding the physicochemical properties, synthesis, and characterization of this compound is crucial for its effective application in research and development. This guide provides a comprehensive overview of methyl 2-(3-methylphenyl)acetate, including its chemical data, a detailed synthesis protocol, and analytical characterization.

## Physicochemical and Spectroscopic Data

The properties of methyl 2-(3-methylphenyl)acetate are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

## Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	methyl 2-(3-methylphenyl)acetate	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	164.20 g/mol	PubChem[1]
CAS Number	53088-69-0	PubChem[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	225-227 °C (predicted)	
Density	1.03 g/cm <sup>3</sup> (predicted)	
Solubility	Soluble in most organic solvents	

## Table 2: Predicted Spectroscopic Data

The following table outlines the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and key IR absorption bands for methyl 2-(3-methylphenyl)acetate. These predictions are based on the analysis of its structural analogue, methyl 2-phenylacetate, and established spectroscopic principles.[2]

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.0-7.3	Multiplet	4H	Ar-H
Methylene Protons	3.65	Singlet	2H	-CH <sub>2</sub> -
Methyl Ester Protons	3.70	Singlet	3H	-OCH <sub>3</sub>
Aromatic Methyl Protons	2.35	Singlet	3H	Ar-CH <sub>3</sub>

<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Predicted δ (ppm)	Assignment
Carbonyl Carbon	172	C=O
Aromatic Carbons	127-138	Ar-C
Methylene Carbon	41	-CH <sub>2</sub> -
Methyl Ester Carbon	52	-OCH <sub>3</sub>
Aromatic Methyl Carbon	21	Ar-CH <sub>3</sub>

Infrared (IR) Spectroscopy	Wavenumber (cm <sup>-1</sup> )	Functional Group
Strong, sharp	1735-1750	C=O (Ester stretch)
Medium	1000-1300	C-O (Ester stretch)
Medium	2850-3000	C-H (sp <sup>3</sup> stretch)
Medium	3000-3100	C-H (sp <sup>2</sup> stretch)

## Experimental Protocol: Synthesis via Fischer-Speier Esterification

The synthesis of methyl 2-(3-methylphenyl)acetate can be readily achieved through the Fischer-Speier esterification of 2-(3-methylphenyl)acetic acid with methanol, using a strong acid catalyst.<sup>[3][4]</sup> This method is a classic and reliable approach for the preparation of esters.<sup>[3][5]</sup>

Objective: To synthesize methyl 2-(3-methylphenyl)acetate from 2-(3-methylphenyl)acetic acid and methanol.

### Materials:

- 2-(3-methylphenyl)acetic acid
- Methanol (anhydrous)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Diethyl Ether
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

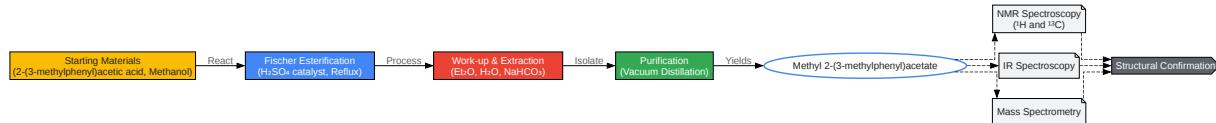
**Procedure:**

- **Reaction Setup:** In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g of 2-(3-methylphenyl)acetic acid in 100 mL of anhydrous methanol.
- **Catalyst Addition:** While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
- **Extraction:** Add 100 mL of diethyl ether and 100 mL of water to the separatory funnel. Shake gently and allow the layers to separate. Discard the aqueous layer.
- **Neutralization:** Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution ( $\text{CO}_2$ ).
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol.
- Purification: The crude product can be purified by vacuum distillation to yield pure methyl 2-(3-methylphenyl)acetate.

## Logical Workflow and Characterization

The synthesis and subsequent characterization of methyl 2-(3-methylphenyl)acetate follow a logical progression to ensure the purity and identity of the final product.



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Caption: Synthesis and characterization workflow for methyl 2-(3-methylphenyl)acetate.

## Applications in Drug Development

The "magic methyl" effect, where the addition of a methyl group to a molecule can significantly alter its biological activity, is a well-documented phenomenon in medicinal chemistry.[6][7] The tolyl moiety in methyl 2-(3-methylphenyl)acetate provides a strategic position for such modifications. Esters themselves are also widely used in the pharmaceutical industry, not only as synthetic intermediates but also as excipients in drug formulations.[8] Therefore, methyl 2-(3-methylphenyl)acetate represents a versatile scaffold for the development of novel therapeutic agents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

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